Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)-
Overview
Description
Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- is a complex organic compound characterized by the presence of nitro, phenylsulfonyl, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by sulfonylation and trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Oxidizing agents like potassium permanganate are also employed in specific reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The nitro and sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, affecting its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 2-nitro-4-(methylsulfonyl)-1-(trifluoromethyl)-
- Benzene, 2-nitro-4-(phenylsulfonyl)-1-(difluoromethyl)-
- Benzene, 2-nitro-4-(phenylsulfonyl)-1-(chloromethyl)-
Uniqueness
Benzene, 2-nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-nitro-1-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4S/c14-13(15,16)11-7-6-10(8-12(11)17(18)19)22(20,21)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOLXLOGQJYBQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213394 | |
Record name | 2-Nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915763-82-5 | |
Record name | 2-Nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915763-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-4-(phenylsulfonyl)-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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